Abiraterone-d4

Catalog No.
S12900330
CAS No.
M.F
C24H31NO
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone-d4

Product Name

Abiraterone-d4

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H31NO

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1/i3D,4D,13D,15D

InChI Key

GZOSMCIZMLWJML-UQHOXKPTSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)[2H]

Abiraterone-d4 is a stable isotope-labeled analogue of abiraterone, a potent androgen receptor antagonist primarily used in the treatment of castration-resistant prostate cancer. The "d4" designation indicates that four hydrogen atoms in the abiraterone molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification allows for enhanced tracking and quantification in metabolic studies and pharmacokinetic research due to its distinct mass properties. Abiraterone itself functions by inhibiting the enzyme cytochrome P450 17A1, which plays a critical role in androgen biosynthesis, thus reducing testosterone levels in patients.

Abiraterone-d4 undergoes similar metabolic pathways as abiraterone, primarily involving the conversion to its active metabolite, Δ4-abiraterone (D4A). The metabolic reactions include:

  • Hydrolysis: In vivo, abiraterone-d4 can be hydrolyzed to produce Δ4-abiraterone, which retains biological activity.
  • Oxidation: Further oxidation can lead to the formation of additional metabolites, which may exhibit varying degrees of biological activity.

The use of deuterium-labeled compounds like abiraterone-d4 aids in elucidating these pathways through techniques such as liquid chromatography-tandem mass spectrometry.

Abiraterone-d4 exhibits biological activity comparable to that of its non-labeled counterpart. Its primary mechanism involves the inhibition of androgen production, which is crucial for the growth and survival of prostate cancer cells. Studies indicate that abiraterone-d4 effectively reduces plasma testosterone levels and inhibits tumor growth in preclinical models. Additionally, its unique isotopic labeling allows researchers to track its pharmacokinetics and metabolism more accurately in biological systems.

The synthesis of abiraterone-d4 generally involves the following steps:

  • Starting Material: The synthesis begins with commercially available precursors that contain deuterated hydrogen atoms.
  • Chemical Modifications: Various chemical transformations are employed to introduce the deuterium labels at specific positions on the abiraterone structure.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological studies.

Specific synthetic routes may vary depending on the desired yield and purity but typically involve organic synthesis methodologies such as nucleophilic substitutions and reductions.

Abiraterone-d4 has several applications in research and clinical settings:

  • Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of abiraterone in human subjects.
  • Metabolite Identification: The compound aids in identifying metabolites formed during the metabolism of abiraterone through advanced analytical techniques.
  • Therapeutic Monitoring: Abiraterone-d4 can be utilized as an internal standard in assays designed to quantify abiraterone levels in biological samples.

Studies involving abiraterone-d4 have revealed important interactions with various enzymes and transporters:

  • Cytochrome P450 Enzymes: Interaction with cytochrome P450 17A1 is crucial for its mechanism of action. Research indicates that deuterium labeling may influence binding affinity and metabolic stability.
  • Transport Proteins: Investigations into how abiraterone-d4 interacts with transport proteins can provide insights into its bioavailability and distribution within tissues.

These interaction studies are essential for understanding how modifications affect drug behavior and efficacy.

Abiraterone-d4 shares structural similarities with several other compounds used in prostate cancer treatment or androgen receptor modulation. Below are notable compounds for comparison:

Compound NameMechanism of ActionUnique Features
AbirateroneAndrogen biosynthesis inhibitorNon-deuterated form used clinically
EnzalutamideAndrogen receptor antagonistDirectly inhibits androgen receptor activity
DarolutamideAndrogen receptor antagonistDual action on both androgen receptors
ApalutamideAndrogen receptor antagonistApproved for non-metastatic cases

Uniqueness of Abiraterone-d4

Abiraterone-d4's uniqueness lies in its stable isotope labeling, which facilitates precise tracking during pharmacokinetic studies and enhances our understanding of drug metabolism without altering its biological activity significantly. This feature makes it an invaluable tool in both clinical research and therapeutic monitoring compared to other compounds that lack such isotopic labeling.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

353.265671596 g/mol

Monoisotopic Mass

353.265671596 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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